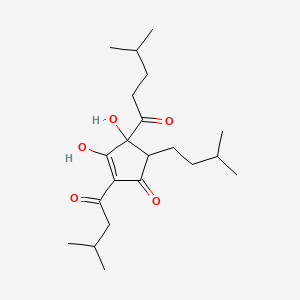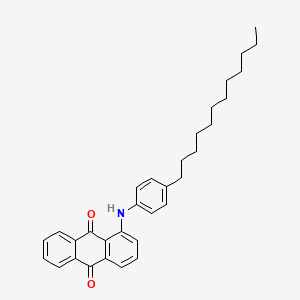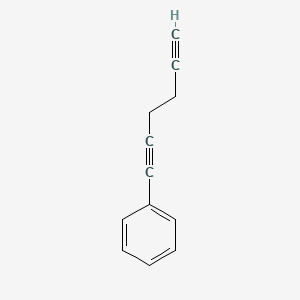
Hexa-1,5-diynyl-benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexa-1,5-diynyl-benzene is an organic compound with the molecular formula C12H10. It is characterized by a benzene ring substituted with two ethynyl groups at the 1 and 5 positions. This compound is notable for its extended conjugation and unique electronic properties, making it a subject of interest in various fields of scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hexa-1,5-diynyl-benzene can be synthesized through several methods. One common approach involves the palladium-catalyzed coupling of 1,5-diiodobenzene with terminal alkynes under Sonogashira coupling conditions. This reaction typically requires a palladium catalyst, a copper co-catalyst, and a base such as triethylamine in an inert atmosphere .
Industrial Production Methods: The scalability of the Sonogashira coupling reaction makes it a viable option for industrial synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: Hexa-1,5-diynyl-benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxygenated derivatives.
Reduction: Reduction reactions can yield partially or fully hydrogenated products.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diketones, while reduction can produce alkanes or alkenes .
Applications De Recherche Scientifique
Hexa-1,5-diynyl-benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers with extended conjugation.
Biology: The compound’s unique electronic properties make it useful in the study of biological electron transfer processes.
Medicine: Research is ongoing into its potential use in drug development, particularly in the design of molecules with specific electronic properties.
Mécanisme D'action
The mechanism by which hexa-1,5-diynyl-benzene exerts its effects is primarily related to its electronic structure. The extended conjugation allows for efficient electron delocalization, which can interact with various molecular targets and pathways. This property is particularly useful in the design of materials for electronic and optoelectronic applications .
Comparaison Avec Des Composés Similaires
Hexa-1,5-diynyl-benzene can be compared with other similar compounds, such as:
Hexa-3-en-1,5-diynyl-benzene: This compound has a similar structure but with additional double bonds, leading to different electronic properties.
1,4-Diethynylbenzene: This compound has ethynyl groups at the 1 and 4 positions, resulting in different reactivity and applications.
Uniqueness: this compound’s unique combination of extended conjugation and specific substitution pattern on the benzene ring distinguishes it from other similar compounds. This uniqueness makes it a valuable compound in various fields of research and industry .
Propriétés
Numéro CAS |
37124-88-2 |
|---|---|
Formule moléculaire |
C12H10 |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
hexa-1,5-diynylbenzene |
InChI |
InChI=1S/C12H10/c1-2-3-4-6-9-12-10-7-5-8-11-12/h1,5,7-8,10-11H,3-4H2 |
Clé InChI |
VAMBVMMFRGBSCD-UHFFFAOYSA-N |
SMILES canonique |
C#CCCC#CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



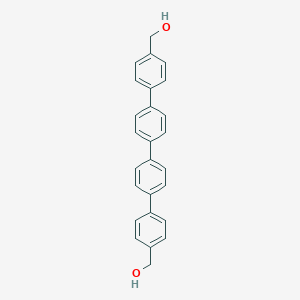
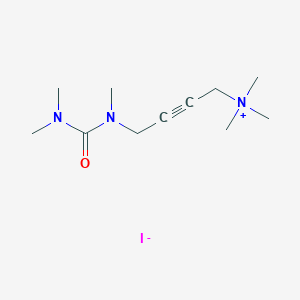
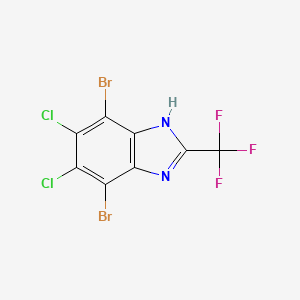
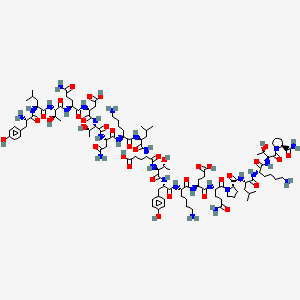
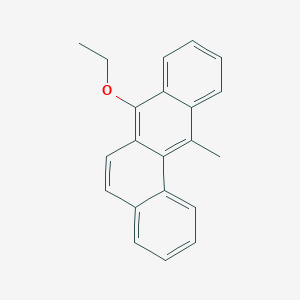
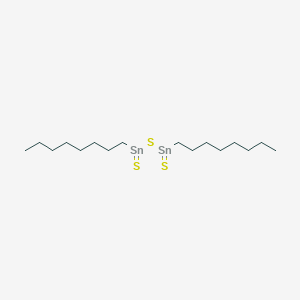
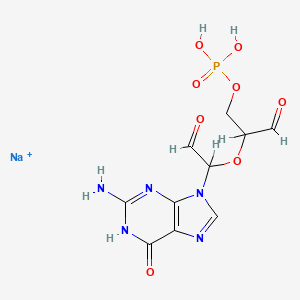
![Nickel, [[1,1'-[1,2-phenylenebis[(nitrilo-kappaN)methylidyne]]bis[2-naphthalenolato-kappaO]](2-)]-, (SP-4-2)-](/img/structure/B13737406.png)

![N-(4-[Benzoyl]benzyl)-N,N,N-trimethyl ammonium tetraphenylborate](/img/structure/B13737418.png)
![(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aS,6bR,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane](/img/structure/B13737431.png)
